Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a chemical compound characterized by a complex structure that includes a cyanobutanoate moiety and a tert-butyldimethylsilyl protecting group. Its molecular formula is with a molecular weight of approximately 299.48 g/mol. This compound is notable for its role as an intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and natural products.
The specific products formed depend on the reaction conditions and reagents used, making this compound versatile in synthetic chemistry.
While specific biological activities of Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include enzyme inhibition, modulation of metabolic pathways, and potential therapeutic effects in various diseases. Its use as an intermediate suggests potential applications in drug discovery and development.
The synthesis of Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves multiple steps:
Industrial methods may utilize continuous flow processes to enhance efficiency and scalability, making the synthesis more sustainable compared to traditional batch processes.
Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has various applications:
Interaction studies involving Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate primarily focus on its reactivity with various chemical reagents. The tert-butyldimethylsilyl group acts as a protecting group, which helps prevent unwanted reactions at specific sites on the molecule. Additionally, the nitrile group is known to participate in nucleophilic substitution reactions, leading to new chemical bond formations.
Several compounds share structural similarities with Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 4-cyano-3-hydroxybutanoate | 141942-85-0 | 0.83 |
Diethyl 2-(2-cyanoethyl)malonate | 17216-62-5 | 0.79 |
Dimethyl 3-hydroxypentanedioate | 7250-55-7 | 0.76 |
Ethyl 2-(1-hydroxycyclohexyl)acetate | 5326-50-1 | 0.73 |
These compounds are unique in their own right but share functional groups or structural motifs that may impart similar reactivity or biological activity. The presence of the tert-butyldimethylsilyl protecting group distinguishes Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate from others, allowing for selective reactivity that can be exploited in synthetic applications .
The compound is systematically named ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate, reflecting its four key structural elements:
Its molecular formula is $$ \text{C}{13}\text{H}{25}\text{NO}_3\text{Si} $$, with a molecular weight of 283.43 g/mol. The SMILES notation $$ \text{CCOC(=O)CC(CC#N)OSi(C)(C)C(C)(C)C} $$ confirms the spatial arrangement.
The compound first emerged in the late 20th century alongside advancements in silyl-protecting group chemistry. The TBDMS group, introduced by Corey in 1972, gained prominence for its stability under acidic and basic conditions compared to trimethylsilyl (TMS) analogs. Ethyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate was later optimized as a chiral building block for statin synthesis, particularly in routes to Atorvastatin and Rosuvastatin. Patent literature from the early 2000s highlights its role in streamlining the production of HMG-CoA reductase inhibitors.